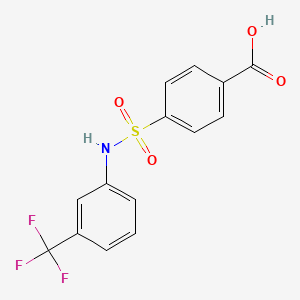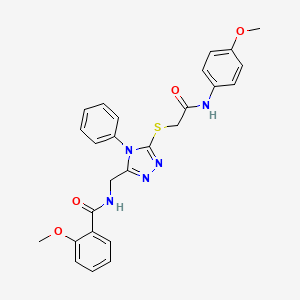![molecular formula C25H35ClN4O2S B2691091 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione CAS No. 329705-55-7](/img/new.no-structure.jpg)
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a chlorophenyl group, a dodecyl chain, and a methylsulfanyl group attached to a purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 3-methylxanthine.
Chlorophenylmethylsulfanyl Group Introduction: The chlorophenylmethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 2-chlorobenzyl chloride with a thiol derivative to form the desired sulfanyl group.
Dodecyl Chain Addition: The dodecyl chain is added through an alkylation reaction, where a dodecyl halide reacts with the purine core under basic conditions.
Final Purification: The final compound is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application being studied, but common targets include kinases and other signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
Uniqueness
8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecyl chain, in particular, can influence its solubility and interaction with biological membranes, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
329705-55-7 |
|---|---|
Molekularformel |
C25H35ClN4O2S |
Molekulargewicht |
491.09 |
IUPAC-Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H35ClN4O2S/c1-3-4-5-6-7-8-9-10-11-14-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-15-12-13-16-20(19)26/h12-13,15-16H,3-11,14,17-18H2,1-2H3,(H,28,31,32) |
InChI-Schlüssel |
HJLCDBYMERDSFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2691008.png)

![4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B2691011.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2691017.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide](/img/structure/B2691019.png)
![N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2691021.png)
![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)


![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2691026.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2691029.png)
